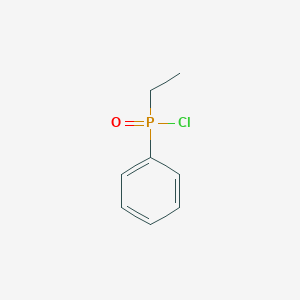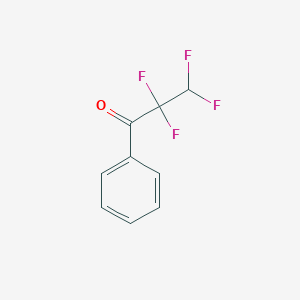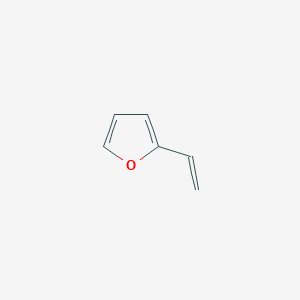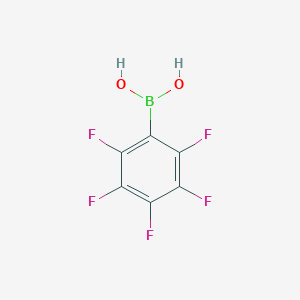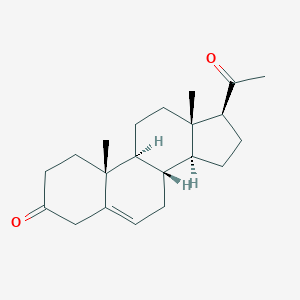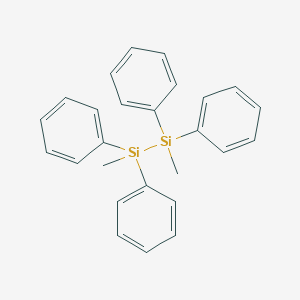
1,2-二甲基-1,1,2,2-四苯基二硅烷
描述
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is an organosilicon compound with the molecular formula C26H26Si2. It is characterized by the presence of two silicon atoms, each bonded to two phenyl groups and one methyl group. This compound is known for its unique structural properties and is used in various scientific research applications.
科学研究应用
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials and coatings.
作用机制
Target of Action
This compound is a type of disilane, which are molecules containing two silicon atoms. Disilanes are often used in the field of organic synthesis, particularly in the formation of silicon-carbon bonds .
Mode of Action
As a disilane, it may participate in reactions that involve the formation or cleavage of silicon-silicon or silicon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane can be synthesized through the reaction of chlorodiphenylmethylsilane with a suitable reducing agent. The reaction typically involves the use of a solvent such as toluene and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of the compound to maintain its purity and stability .
化学反应分析
Types of Reactions
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The phenyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted organosilicon compounds.
相似化合物的比较
Similar Compounds
1,1,2,2-Tetraphenyldisilane: Similar structure but lacks the methyl groups.
1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane: Contains nitrogen in addition to silicon.
Triphenylsilane: Contains three phenyl groups bonded to a single silicon atom.
Uniqueness
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is unique due to the presence of both methyl and phenyl groups bonded to silicon atoms. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
属性
IUPAC Name |
methyl-[methyl(diphenyl)silyl]-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26Si2/c1-27(23-15-7-3-8-16-23,24-17-9-4-10-18-24)28(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZRJYXUMDPPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061578 | |
| Record name | Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172-76-5 | |
| Record name | 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1172-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethyltetraphenyldisilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001172765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethyl-1,1,2,2-tetraphenyldisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIMETHYLTETRAPHENYLDISILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D95DQN4VJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane in material science?
A1: Research suggests 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane could be a valuable precursor in silicon carbide (SiC) thin film deposition. A study explored its use in a fluidized/packed bed chemical vapor deposition (CVD) process []. The research focused on characterizing the compound's thermal properties for CVD and demonstrated its potential for SiC synthesis.
Q2: How does 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane behave in chemical reactions with hydrazines?
A2: 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane acts as an oxidizing agent in reactions with hydrazines, facilitating their conversion into 2-tetrazenes [, ]. This reaction highlights the compound's ability to participate in redox processes and its potential utility in synthesizing nitrogen-containing compounds.
Q3: Has 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane been explored as a catalyst?
A3: Yes, research has explored its catalytic activity in esterification reactions. A study demonstrated its effectiveness in catalyzing the esterification of stearic acid with methanol and 2-propanol to produce methyl stearate and isopropyl stearate, respectively []. The reaction was conducted at 100°C for 10 hours, achieving yields of 86.1% and 67.5% for methyl stearate and isopropyl stearate, respectively. This suggests the compound's potential as a catalyst in organic synthesis.
Q4: What is the significance of the "counterattack reagent" characteristic of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane?
A4: The term "counterattack reagent" refers to the compound's ability to react with nucleophiles in a way that leads to the displacement of a leaving group attached to silicon. This property is valuable in synthesizing polysilylated hydrazines [, ]. The silicon-silicon bond in 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane can be cleaved by nucleophilic attack, enabling the introduction of multiple silyl groups onto a hydrazine molecule. This methodology expands the possibilities for synthesizing complex hydrazine derivatives with tailored properties.
Q5: What spectroscopic techniques were used to characterize the products of the esterification reaction catalyzed by 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane?
A5: The products of the esterification reaction, methyl stearate and isopropyl stearate, were characterized using Fourier-transform infrared spectroscopy (FT-IR), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy []. These analytical techniques provided complementary information about the chemical structure and purity of the synthesized esters.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


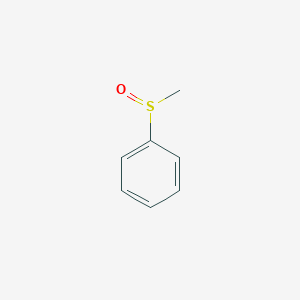

![3-[3-(3-Methoxyphenyl)-3-propylpyrrolidin-1-yl]-1-phenylpropan-1-ol](/img/structure/B73912.png)


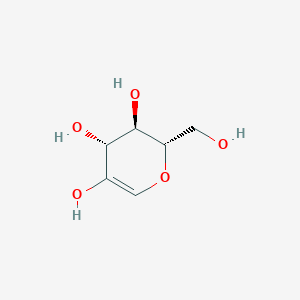


![2-[(Z)-2-Phenylethenyl]pyridine](/img/structure/B73921.png)
